molecular formula C7H8N2O3 B3358187 1-Methyl-4-formylamino-2-pyrrolecarboxylic acid CAS No. 77716-18-8

1-Methyl-4-formylamino-2-pyrrolecarboxylic acid

Cat. No.: B3358187
CAS No.: 77716-18-8
M. Wt: 168.15 g/mol
InChI Key: XAVWPZFTBAQHKX-UHFFFAOYSA-N
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Description

1-Methyl-4-formylamino-2-pyrrolecarboxylic acid is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-Methyl-4-formylamino-2-pyrrolecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole-2-carboxylic acid with formamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the formylamino group.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

1-Methyl-4-formylamino-2-pyrrolecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the formylamino group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can undergo substitution reactions, where the formylamino group is replaced by other functional groups. This can be achieved using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1-Methyl-4-formylamino-2-pyrrolecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of novel materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-formylamino-2-pyrrolecarboxylic acid involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Methyl-4-formylamino-2-pyrrolecarboxylic acid can be compared with other pyrrole derivatives, such as:

    1-Methyl-2-pyrrolecarboxylic acid: Lacks the formylamino group, resulting in different chemical and biological properties.

    4-Formylamino-2-pyrrolecarboxylic acid: Lacks the methyl group, which may affect its reactivity and interactions with biological targets.

    1-Methyl-4-amino-2-pyrrolecarboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-formamido-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-3-5(8-4-10)2-6(9)7(11)12/h2-4H,1H3,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVWPZFTBAQHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433701
Record name 1-methyl-4-formylamino-2-pyrrolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77716-18-8
Record name 4-(Formylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77716-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-formylamino-2-pyrrolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-methyl-4-nitro-2-pyrrolecarboxylic acid (III) (1.0 g, 6.0 mmol) is dissolved in 20 mL of a 1 M sodium carbonate aqueous solution and hydrogenated in presence of 250 mg of 10% Pd/C catalyst. When the uptake of hydrogen has stopped, the catalyst is removed by filtration and the resulting yellow solution, containing the aminoacid (VI), is slowly added to a freshly prepared benzene solution of N-formylimidazole with vigorous stirring. After the addition, the resulting two layers are stirred for additional 15 min and then the organic layer is separated and discarded. The aqueous yellow solution, cooled to 0-5° C., is carefully acidified with formic acid (pH 3.5) with vigorous stirring. The precipitated acid (V) is filtered off and washed with small portions of ice-cold water. There are obtained 0.81 g (yield 80%) of product (V): m.p. 208-210° C.; NMR (DMSO-d6), ppm: 3.85 (s, 3H); 6.75 (d, 1H); 7.35 (d, 1H); 8.15 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mg
Type
catalyst
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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